molecular formula C9H13NO3 B1282732 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol

2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol

Cat. No.: B1282732
M. Wt: 183.2 g/mol
InChI Key: ZFZJXIFEWVRWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol ( 96994-64-8) is a pyridine-based chemical building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H13NO3 and a molecular weight of 183.21 g/mol, this compound serves as a versatile synthon for the development of novel bioactive molecules . The pyridine scaffold is a privileged structure in pharmaceuticals, found in over 85% of FDA-approved drugs, and is known to enhance the physicochemical properties and biological activity of lead compounds . Pyridine-containing molecules frequently demonstrate improved water solubility, which is a valuable asset in the design of drug-like molecules . This specific compound, with its dimethoxy and alcohol functional groups, is a valuable intermediate for constructing more complex structures aimed at therapeutic targets. While the specific biological activity of this compound requires further investigation, pyridine derivatives, in general, have been extensively documented in scientific literature for their wide range of pharmacological properties. A significant area of research for pyridine compounds includes the development of new antimicrobial and antiviral agents, which is of critical importance in the context of emerging pathogens and antibiotic resistance . Furthermore, pyridine cores are integral to many metal-chelating agents and metal-based drugs being investigated for complex neurodegenerative diseases . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

2,2-dimethoxy-2-pyridin-4-ylethanol

InChI

InChI=1S/C9H13NO3/c1-12-9(7-11,13-2)8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3

InChI Key

ZFZJXIFEWVRWHE-UHFFFAOYSA-N

Canonical SMILES

COC(CO)(C1=CC=NC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include pyridine-ethanol derivatives with varying substituents. Key structural differences and their implications are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol C9H13NO3 183.21 (calculated) –OH, –OCH3, pyridin-4-yl High polarity, potential metabolic stability
1-(Pyridin-4-yl)ethan-1-ol C7H9NO 123.15 –OH, pyridin-4-yl Lower solubility; δH (OH) = 4.13 ppm
2-Bromo-1-(pyridin-4-yl)ethan-1-ol C7H8BrNO 202.05 –OH, –Br, pyridin-4-yl Reactive bromine substituent; 95% purity
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol C19H18N2O 290.36 –OH, phenyl, pyridin-4-yl Bulky substituents; potential chiral center

Key Observations:

  • The dimethoxy groups in this compound increase steric hindrance and electron density compared to non-methoxy analogs like 1-(pyridin-4-yl)ethan-1-ol. This may reduce metabolic degradation rates, similar to 2-alkylimidazole derivatives that exhibit improved metabolic stability (10–20% biotransformation after 4 hours) .
  • The bromine substituent in 2-Bromo-1-(pyridin-4-yl)ethan-1-ol enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the methoxy-containing target compound .

Spectroscopic and Physical Properties

  • NMR Data: The hydroxyl proton in 1-(pyridin-4-yl)ethan-1-ol resonates at δ = 4.13 ppm, while aromatic protons appear at δ = 7.27–8.42 ppm . In contrast, the dimethoxy groups in this compound are expected to deshield adjacent protons, shifting NMR signals upfield or downfield depending on electronic effects.
  • Solubility: Methoxy groups improve solubility in polar aprotic solvents (e.g., THF, DMSO) compared to non-polar analogs like 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol .

Preparation Methods

General Synthetic Strategy

The compound 2,2-dimethoxy-2-(pyridin-4-yl)ethan-1-ol can be viewed as a ketal derivative of a pyridin-4-yl-substituted aldehyde or alcohol intermediate. The key synthetic step involves the introduction of two methoxy groups at the 2-position of ethan-1-ol bearing a pyridin-4-yl substituent. The preparation typically follows these stages:

  • Formation of pyridin-4-yl-substituted aldehyde or alcohol precursor.
  • Protection or modification of the aldehyde group to form the dimethoxy acetal.
  • Purification and isolation of the final product.

Preparation of Pyridin-4-yl Precursors

A crucial precursor is 4-pyridinemethanol (4-pyridinylmethanol), which can be synthesized via reduction of 4-pyridinecarboxaldehyde or related derivatives.

Method Example: Reduction of 4-Pyridinecarboxaldehyde

  • Sodium borohydride (NaBH4) combined with lithium chloride (LiCl) in tetrahydrofuran (THF) forms an effective reducing mixture.
  • Under inert atmosphere and controlled temperature (-20°C to 60°C), the aldehyde is reduced to 4-pyridinemethanol.
  • The reaction mixture is quenched with acid (e.g., 30% HCl) at low temperature (-5°C to 5°C).
  • Workup includes filtration, extraction with THF, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.
  • The product crystallizes as light yellow crystals with melting point around 55-57°C.
Step Reagents/Conditions Outcome
1 NaBH4 + LiCl in THF, inert gas, reflux 6-8 h, -20°C to 60°C Reduction to 4-pyridinemethanol intermediate
2 Quench with 30% HCl, 2-6 h stirring, filtration, extraction Isolation of purified 4-pyridinemethanol

Formation of this compound

The key transformation to introduce the dimethoxy group involves acetal formation on the ethan-1-ol moiety. This is typically achieved by reacting the aldehyde intermediate with methanol under acidic or neutral conditions to form the dimethoxy acetal.

  • The aldehyde or corresponding alcohol is treated with excess methanol.
  • Acid catalysts or dehydrating agents may be used to promote acetalization.
  • The reaction proceeds under reflux or ambient temperature depending on conditions.
  • The product is isolated by concentration and purification (e.g., crystallization or chromatography).

Though direct detailed experimental procedures for this exact compound are limited in the literature, the general approach for similar pyridinyl acetals is well-established in organic synthesis protocols.

Alternative Synthetic Routes and Related Compounds

  • Knoevenagel-type condensations and subsequent acetal formation have been used for related pyridinyl ethanol derivatives, involving aldehyde intermediates and methoxy group introduction.
  • Other studies on pyridine derivatives show that sodium hydride and alkoxides in polar aprotic solvents can facilitate substitution reactions leading to alkoxy-substituted pyridine ethanols.
  • The use of protecting groups and selective reductions are common to achieve the desired substitution pattern without side reactions.

Summary Table of Preparation Parameters

Parameter Details/Range Notes
Starting material 4-Pyridinecarboxaldehyde or 4-pyridinemethanol Key precursor for ethan-1-ol moiety
Reducing agent Sodium borohydride + Lithium chloride Efficient reduction in THF
Solvent Tetrahydrofuran (THF) Aprotic solvent for reduction and extraction
Reaction temperature -20°C to 60°C Controlled to optimize yield and selectivity
Quenching agent 30% Hydrochloric acid Acid quench to stop reaction and aid purification
Acetal formation Methanol + acid catalyst (e.g., HCl) Converts aldehyde to dimethoxy acetal
Purification Filtration, extraction, drying, concentration Yields crystalline or pure product
Product purity ≥95% Commercially available grade

Research Findings and Observations

  • The reduction of pyridine aldehydes with NaBH4/LiCl in THF is a robust method yielding high purity 4-pyridinemethanol, which is a direct precursor to the target compound.
  • Acetalization with methanol is a standard method to protect aldehydes and form dimethoxy derivatives; the reaction conditions must be optimized to avoid hydrolysis or side reactions.
  • The compound this compound is commercially available with purity ≥95%, indicating well-established synthetic routes and reliable production methods.
  • Related literature on pyridine derivatives and their functionalization supports the use of sodium hydride, alkoxides, and condensation reactions for similar compounds, which may be adapted for this compound’s synthesis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of vapors or aerosols .
  • Waste Disposal : Collect chemical waste in labeled, sealed containers and dispose via certified hazardous waste management services. Avoid environmental contamination .
  • Emergency Procedures : For spills, evacuate the area, use absorbent materials, and avoid dust generation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the pyridine ring, dimethoxy groups, and ethanol backbone. Compare peaks with reference spectra .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+) via high-resolution MS (HRMS) to ensure purity and molecular formula accuracy .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility of intermediates. Reflux conditions (~80°C) are typical for C–O or C–N bond formation .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may aid in hydrogenation steps for reducing nitro or carbonyl groups in precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for small-molecule refinement. Validate hydrogen bonding and torsion angles with tools like PLATON to detect structural anomalies .
  • Data Validation : Cross-check X-ray diffraction data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in bond lengths or angles .

Q. What synthetic strategies are effective for modifying the pyridine ring of this compound?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce halogens (e.g., bromine) at the pyridine meta-position using Br2_2/FeBr3_3 under controlled temperatures (0–5°C) .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to append functional groups (e.g., -CN, -CF3_3) for SAR studies .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with variations in the dimethoxy groups (e.g., replacing -OCH3_3 with -OCF3_3) or ethanol chain length. Use parallel synthesis for efficiency .
  • Biological Assays : Test inhibitory effects on kinase targets (e.g., EGFR) via cell-based assays. Compare IC50_{50} values to establish trends in potency .

Q. What analytical methods are suitable for detecting degradation products of this compound under stress conditions?

  • Methodological Answer :

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Monitor m/z ratios for fragmentation patterns .
  • Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to simulate stability challenges .

Data Contradiction Analysis

Issue Possible Cause Resolution Strategy Relevant Evidence
Discrepant NMR shiftsSolvent polarity effectsRe-run spectra in deuterated DMSO or CDCl3_3
Inconsistent biological activityImpurity in synthesisPurify via column chromatography (silica gel, ethyl acetate/hexane)
Crystallographic disorderThermal motion or occupancy issuesRefine with TWINABS for twinned crystals

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